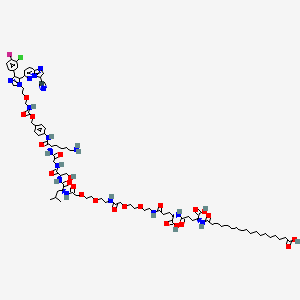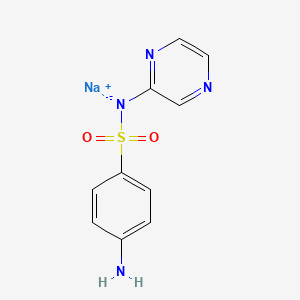![molecular formula C17H11N B14753257 Naphth[2,1-g]isoquinoline CAS No. 224-88-4](/img/structure/B14753257.png)
Naphth[2,1-g]isoquinoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphth[2,1-g]isoquinoline is a polycyclic aromatic compound that belongs to the isoquinoline family. This compound is characterized by a fused ring system that includes both naphthalene and isoquinoline moieties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of naphth[2,1-g]isoquinoline typically involves multicomponent reactions using 2-naphthol as a starting material. One efficient method includes the base-catalyzed ring transformation of 2-oxo-4-sec-amino-5,6-dihydro-2H-benzo[h]chromene-3-carbonitriles by a carbanion, generated in situ from 1-substituted-4-piperidones in dimethylformamide (DMF) and powdered potassium hydroxide (KOH) . This method yields this compound in excellent quantities.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and eco-friendly processes are often emphasized in the synthesis of similar compounds. This includes the use of metal catalysts and catalyst-free processes in water to minimize environmental impact .
化学反応の分析
Types of Reactions
Naphth[2,1-g]isoquinoline undergoes various types of chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms, commonly using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another, often using halogens or other nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halogens, amines, and other nucleophilic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can produce dihydro derivatives .
科学的研究の応用
Naphth[2,1-g]isoquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic compounds.
Biology: Studied for its potential biological activities, including cytotoxicity against cancer cells and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as organic semiconductors and dyes
作用機序
The mechanism of action of naphth[2,1-g]isoquinoline involves its interaction with various molecular targets and pathways. For instance, its anticancer activity is attributed to its ability to induce apoptosis (programmed cell death) in cancer cells. This is achieved through the activation of specific signaling pathways, such as the mitochondrial pathway, which leads to the release of cytochrome c and the activation of caspases . Additionally, this compound may inhibit certain enzymes involved in cell proliferation, further contributing to its anticancer effects .
類似化合物との比較
Naphth[2,1-g]isoquinoline can be compared with other similar compounds, such as:
Naphtho[2,1-h]isoquinoline: Another polycyclic aromatic compound with a similar structure but different biological activities.
Benzo[c]phenanthrene: A structurally analogous compound with distinct pharmacological properties.
Dihydrobenzo[f]isoquinoline: A partially reduced derivative with unique conformational and biological characteristics
特性
CAS番号 |
224-88-4 |
|---|---|
分子式 |
C17H11N |
分子量 |
229.27 g/mol |
IUPAC名 |
naphtho[2,1-g]isoquinoline |
InChI |
InChI=1S/C17H11N/c1-2-4-16-12(3-1)5-6-14-9-13-7-8-18-11-15(13)10-17(14)16/h1-11H |
InChIキー |
JSAVBXYDHOPXFN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=CC4=C(C=C32)C=NC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


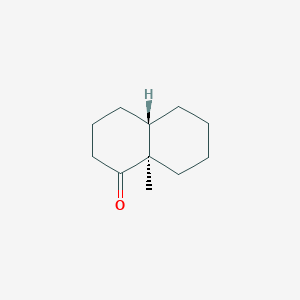
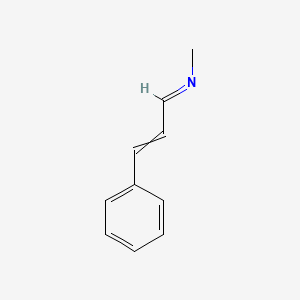
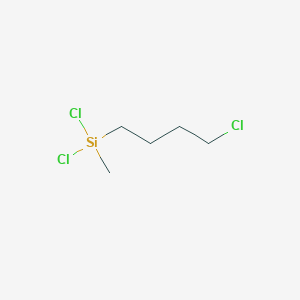
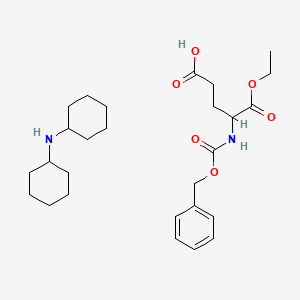
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
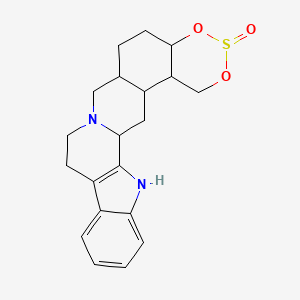
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
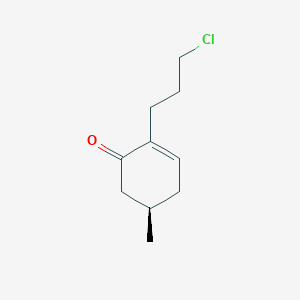
![tert-butyl N-[(4-methoxypyrrolidin-3-yl)methyl]carbamate](/img/structure/B14753208.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
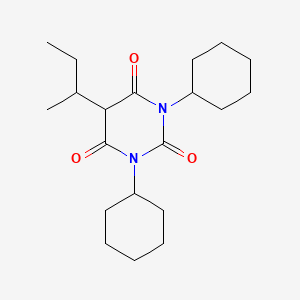
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
